1-Nitro-3-(prop-2-yn-1-yloxy)benzene

Catalog No.
S3352955
CAS No.
13350-11-3
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-3-(prop-2-yn-1-yloxy)benzene

CAS Number

13350-11-3

Product Name

1-Nitro-3-(prop-2-yn-1-yloxy)benzene

IUPAC Name

1-nitro-3-prop-2-ynoxybenzene

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2

InChI Key

YAHAPDMLSIZCRN-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=CC(=C1)[N+](=O)[O-]

Canonical SMILES

C#CCOC1=CC=CC(=C1)[N+](=O)[O-]

1-Nitro-3-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by the molecular formula C9H7NO3C_9H_7NO_3. This compound features a nitro group (-NO2) and a prop-2-yn-1-yloxy group (-OCH2C≡CH) attached to a benzene ring. The presence of these functional groups imparts unique chemical properties, making it an interesting subject of study in organic chemistry and medicinal applications.

  • Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon (Pd/C).
  • Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.
  • Cycloaddition: The alkyne moiety can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, leading to the formation of triazoles.

Research indicates that compounds similar to 1-nitro-3-(prop-2-yn-1-yloxy)benzene exhibit potential biological activities, including antimicrobial and anticancer properties. Specifically, some derivatives have shown effectiveness against bacterial strains like Bacillus subtilis, with significant inhibitory action observed . The biological mechanisms may involve interactions with enzymes or other molecular targets, potentially leading to therapeutic applications.

The synthesis of 1-nitro-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 3-nitrophenol with propargyl bromide. This reaction is conducted in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone under reflux conditions. This method has been optimized for yield and purity in laboratory settings.

General Steps:

  • Dissolve 3-nitrophenol in acetone.
  • Add propargyl bromide and potassium carbonate.
  • Heat the mixture under reflux until the reaction completes.
  • Purify the product through extraction and chromatography.

This compound has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules, particularly in cycloaddition reactions.
  • Biological Research: It is being explored for its potential use in developing bioactive compounds, including enzyme inhibitors and antimicrobial agents .
  • Pharmaceutical Industry: Derivatives of this compound are being investigated for potential anticancer and antibacterial properties .

Interaction studies focus on how 1-nitro-3-(prop-2-yn-1-yloxy)benzene interacts with biological macromolecules and other chemical entities. Understanding these interactions is crucial for predicting its behavior in biological systems and assessing potential toxicity. The nitro group is particularly significant in mediating these interactions, influencing both reactivity and biological activity.

Several compounds share structural similarities with 1-nitro-3-(prop-2-yn-1-yloxy)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Nitro-4-(prop-2-yn-1-yloxy)benzeneNitro group at position 4 on the benzene ringDifferent substitution pattern affecting reactivity
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)]phenylContains both a nitrophenyl and prop-yne moietyComplex structure linked to chalcone moiety
2,4-Dinitro-1-(prop-2-yn-1-yloxy)benzeneTwo nitro groups on the benzene ringIncreased electron-withdrawing effects

These compounds illustrate variations in substitution patterns that influence their chemical reactivity and biological activity, highlighting the uniqueness of 1-nitro-3-(prop-2-yn-1-yloxy)benzene within this class of compounds .

XLogP3

2.3

Wikipedia

1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene

Dates

Last modified: 02-18-2024

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